N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
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Description
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H15N7O2S and its molecular weight is 393.43. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research indicates the importance of thiophene derivatives in synthesizing a wide range of heterocyclic compounds. For example, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to produce various derivatives, including pyrazole, isoxazole, and pyrimidine derivatives. These processes underscore the versatile reactivity of thiophene-containing molecules toward nitrogen nucleophiles, leading to compounds with potential applications in materials science and pharmaceuticals R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004.
Antimicrobial Evaluation
Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. This demonstrates the potential of thiophene-based compounds in contributing to the development of new antimicrobial agents. The synthesis process involves the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate, leading to compounds with pronounced antimicrobial properties M. Bhuiyan, K. Rahman, M. Hossain, A. Rahim, M. I. Hossain, M. Abu Naser, 2006.
Molecular Docking and Screening
Recent studies have developed novel pyridine and fused pyridine derivatives starting from thiophene-containing hydrazinyl compounds. These compounds were subjected to in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This approach highlights the utility of thiophene derivatives in drug discovery, particularly for identifying compounds with antimicrobial and antioxidant activities E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018.
properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2S/c26-17-7-6-15(16-5-2-10-28-16)21-24(17)9-8-19-18(27)13-3-1-4-14(11-13)25-12-20-22-23-25/h1-7,10-12H,8-9H2,(H,19,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPXCOMKKIIAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide |
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